molecular formula C7H7Cl4P B14648749 Tetrachloro(4-methylphenyl)-lambda~5~-phosphane CAS No. 51303-75-4

Tetrachloro(4-methylphenyl)-lambda~5~-phosphane

Cat. No.: B14648749
CAS No.: 51303-75-4
M. Wt: 263.9 g/mol
InChI Key: MIRQZTLPHDPACO-UHFFFAOYSA-N
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Description

Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of four chlorine atoms and a 4-methylphenyl group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 4-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrachloro(4-methylphenyl)-lambda~5~-phosphane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphines.

    Substitution: Chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia or alcohols are employed under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphines with various functional groups.

Scientific Research Applications

Tetrachloro(4-methylphenyl)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Tetrachlorophenylphosphane: Similar structure but lacks the methyl group.

    Tetrachlorobenzylphosphane: Contains a benzyl group instead of a methylphenyl group.

Uniqueness

Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenylphosphanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

51303-75-4

Molecular Formula

C7H7Cl4P

Molecular Weight

263.9 g/mol

IUPAC Name

tetrachloro-(4-methylphenyl)-λ5-phosphane

InChI

InChI=1S/C7H7Cl4P/c1-6-2-4-7(5-3-6)12(8,9,10)11/h2-5H,1H3

InChI Key

MIRQZTLPHDPACO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(Cl)(Cl)(Cl)Cl

Origin of Product

United States

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